molecular formula C27H33N5O3 B3181717 p38alpha Inhibitor 2 CAS No. 1095003-80-7

p38alpha Inhibitor 2

Cat. No.: B3181717
CAS No.: 1095003-80-7
M. Wt: 475.6 g/mol
InChI Key: SAZVRXTVWZAHBI-UHFFFAOYSA-N
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Description

p38alpha Inhibitor 2 is a compound that specifically targets the p38alpha isoform of the mitogen-activated protein kinase (MAPK) family. p38alpha MAPK plays a crucial role in cellular responses to stress stimuli, inflammation, and various physiological processes. Inhibitors of p38alpha MAPK are being explored for their potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p38alpha Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger reactors. This process requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

p38alpha Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

p38alpha Inhibitor 2 exerts its effects by specifically binding to the active site of p38alpha MAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokine production and other stress-related responses. The molecular targets and pathways involved include the MAPK-activated protein kinase 2 (MK2) and various transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of p38alpha Inhibitor 2

This compound is unique due to its high specificity for the p38alpha isoform, which reduces off-target effects and enhances its therapeutic potential. Its ability to penetrate the blood-brain barrier makes it particularly valuable for treating central nervous system disorders .

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-[3-[2-[2-[2-(methylamino)ethoxy]phenyl]propan-2-ylamino]-2-oxopyrazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c1-18-9-10-19(25(33)30-20-11-12-20)17-22(18)32-15-13-29-24(26(32)34)31-27(2,3)21-7-5-6-8-23(21)35-16-14-28-4/h5-10,13,15,17,20,28H,11-12,14,16H2,1-4H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVRXTVWZAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-[3-[[1-[2-(2-Chloroethoxy)phenyl]-1-methylethyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-4-methyl-benzamide (Example 198e, 17.5 g) in dioxane (50 mL) was treated with 40% Methylamine solution (50 mL) under nitrogen. The resulting suspension was heated in a sealed system at 100° C. for 4 h. After cooling to room temperature, the solution was evaporated to dryness. The crude product was purified by flash chromatography (SiO2, eluent 10% methanol in dichloromethane and 1% triethylamine). Evaporation of the relevant fractions to dryness and trituration of the residue in diethyl ether gave a solid which was filtered off and dried to give the title compound (12.5 g) as an off white solid.
Name
3-[3-[[1-[2-(2-Chloroethoxy)phenyl]-1-methylethyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-4-methyl-benzamide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (330 mg) and 1-bromo-2-chloroethane (0.2 mL) were added to a stirred solution of N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide (Example 134, 0.1 g) in acetonitrile (5 mL). The reaction mixture was stirred under nitrogen at 83° C. for 16 h then concentrated in vacuo. The residue was treated with water and extracted into dichloromethane. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue (120 mg) was treated with 33% methylamine in ethanol (3 mL) and heated within a microwave at 100° C. for 60 minutes. The mixture was concentrated in vacuo. Purification by preparative HPLC (Gemini column, 0.1% ammonia:acetonitrile eluent) afforded the title compound as a solid (65 mg).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
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Reaction Step One
Name
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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